Methyl oleanolate is a natural product found in Musanga cecropioides, Terminalia alata, and other organisms with data available.
Methyl oleanolate
CAS No.: 1724-17-0
Cat. No.: VC21345263
Molecular Formula: C31H50O3
Molecular Weight: 470.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1724-17-0 |
---|---|
Molecular Formula | C31H50O3 |
Molecular Weight | 470.7 g/mol |
IUPAC Name | methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Standard InChI | InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3/t21-,22-,23+,24-,28-,29+,30+,31-/m0/s1 |
Standard InChI Key | BTXWOKJOAGWCSN-JBYJGCOVSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O |
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C |
Chemical Identity and Structure
Methyl oleanolate, also known as oleanolic acid methyl ester, is a naturally occurring triterpene compound with the CAS number 1724-17-0 . Its molecular formula is C31H50O3 with a molecular weight of 470.73 g/mol . The compound belongs to the pentacyclic triterpene family, specifically classified among the oleanane-type triterpenes.
The IUPAC name for methyl oleanolate is methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate . This compound is chemically characterized by a five-ring structure typical of triterpenes with a methyl ester group at position 28 and a hydroxyl group at position 3. The compound features a complex stereochemistry that is critical to its biological functions and interactions with cellular targets.
Synonyms and Alternative Nomenclature
Methyl oleanolate has several synonyms in scientific literature and commercial contexts:
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Methyl oleanate
-
Oleanolic acid methyl ester
-
METHYLOLEANOLATE
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Virgaureagenin B Methyl ester
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3β-Hydroxyolean-12-en-28-oic acid methyl ester
Physical and Chemical Properties
Methyl oleanolate exhibits distinctive physical and chemical properties that influence its behavior in biological systems and chemical reactions. The compound is characterized by its relatively high melting and boiling points, reflecting its complex molecular structure and molecular weight.
Physical Properties
The physical properties of methyl oleanolate have been experimentally determined and computationally predicted, as summarized in the following table:
These physical properties indicate that methyl oleanolate is a solid at room temperature with relatively high thermal stability. The compound has limited volatility, as evidenced by its high boiling point and low vapor pressure.
Chemical Properties
The chemical behavior of methyl oleanolate is dictated by its functional groups and molecular structure:
Property | Value | Source |
---|---|---|
LogP | 9.520 (estimated) | |
9.52 | ||
pKa | 15.15±0.70 (Predicted) | |
PSA (Polar Surface Area) | 46.53000 | |
Exact Mass | 470.376007 |
The high LogP value of 9.52 indicates strong lipophilicity, suggesting that methyl oleanolate has poor water solubility and high membrane permeability. This property has significant implications for its pharmacokinetics and potential applications in drug delivery systems. The compound contains two main functional groups: a hydroxyl group at C-3 position that can participate in hydrogen bonding and a methyl ester group at C-28 that can undergo hydrolysis under appropriate conditions.
Natural Sources and Occurrence
Methyl oleanolate has been identified in several plant species and natural sources. The compound exists naturally in certain plant families and can also be derived from oleanolic acid, which is more widely distributed in the plant kingdom.
Natural Distribution
Methyl oleanolate has been reported in several plant species including:
The distribution of methyl oleanolate in plants suggests its potential ecological role in plant defense mechanisms against pathogens and herbivores. The compound is typically found in the leaves, stems, roots, and bark of these plants, often alongside other triterpenes and secondary metabolites.
The hazard statements (H315-H319) indicate that the compound can cause skin irritation and serious eye irritation. Appropriate safety measures should be taken when handling methyl oleanolate, including wearing protective gloves, clothing, and eye/face protection as indicated in the safety statements.
Manufacturer | Product Number | Product Description | Packaging | Price (USD) |
---|---|---|---|---|
TRC | M330138 | MethylOleanolate | 10mg | $200 |
Biosynth Carbosynth | FO65861 | Oleanolic acid methyl ester | 10mg | $65 |
Biosynth Carbosynth | FO65861 | Oleanolic acid methyl ester | 50mg | $200 |
Biosynth Carbosynth | FO65861 | Oleanolic acid methyl ester | 100mg | $300 |
ChemScene | CS-M3610 | Methyloleanolate | 10mg | $80 |
This pricing data, last updated in December 2021, indicates that methyl oleanolate is a relatively high-value chemical reagent . The price points suggest specialized applications in research settings rather than bulk industrial use. The variation in pricing across suppliers also highlights the importance of market research when procuring this compound for scientific studies.
Chemical Identifiers and Computational Descriptors
Various chemical identifiers and computational descriptors have been established for methyl oleanolate to facilitate its cataloging in chemical databases and computational analyses.
Chemical Identifiers
Identifier Type | Value | Source |
---|---|---|
PubChem CID | 92900 | |
InChI | InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3/t21-,22-,23+,24-,28-,29+,30+,31-/m0/s1 | |
InChIKey | BTXWOKJOAGWCSN-JBYJGCOVSA-N | |
SMILES | C[C@]12CCC@@HO |
These identifiers provide standardized ways to represent the structure of methyl oleanolate in computational chemistry and cheminformatics applications. The InChI string and SMILES notation encode the complete molecular structure, including stereochemistry, which is essential for accurate structural representation in databases and computational studies.
Chemical Reactivity and Structure-Activity Relationships
The chemical reactivity of methyl oleanolate is primarily determined by its functional groups and their positions within the pentacyclic structure. The 3β-hydroxyl group and the C-28 methyl ester group are key sites for potential chemical modifications.
The hydroxyl group at C-3 position can undergo various reactions including oxidation (to form a ketone), esterification, and etherification. The methyl ester group at C-28 can undergo hydrolysis to yield oleanolic acid, which has been more extensively studied for its biological activities. The C-12/C-13 double bond within the C ring can participate in addition reactions, providing another site for structural modifications.
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